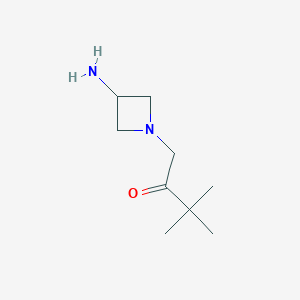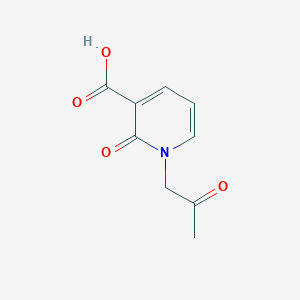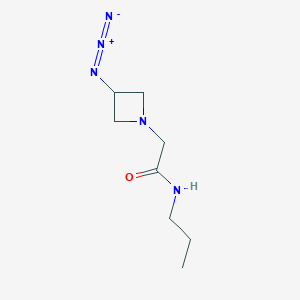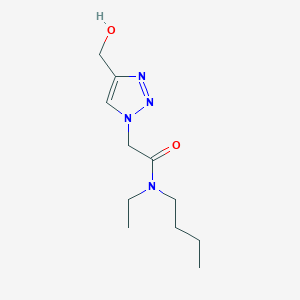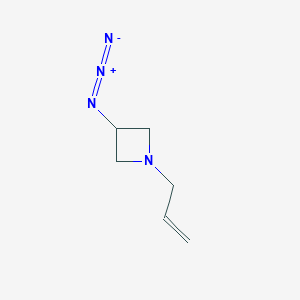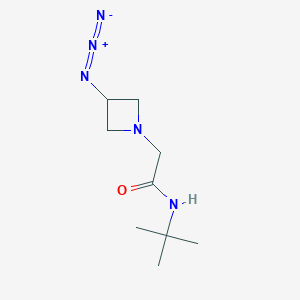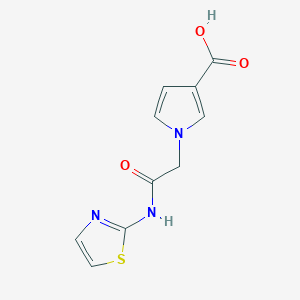
3-Azido-1-(4-(methylthio)benzyl)azetidine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-Azido-1-(4-(methylthio)benzyl)azetidine” were not found, azetidines in general can be synthesized through various methods, including the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Azetidine derivatives, including those with azido groups, are used in synthetic chemistry for the development of structurally novel compounds. For example, the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes showcases the flexibility and stereoselective methods in preparing azetidine derivatives, highlighting their potential as versatile substrates for further functionalization (Ye, He, & Zhang, 2011).
Medicinal Chemistry Applications
- In medicinal chemistry, azetidine compounds are investigated for their biological activities, including their roles as intermediates in the synthesis of antibiotics and potential antiviral agents. The structural modification of azetidines, including azido substitutions, is part of the effort to enhance the therapeutic profiles of these compounds. For instance, studies on the synthesis of novel fused β-lactams via intramolecular 1,3-dipolar cycloadditions reveal the potential of azetidine derivatives in creating antibacterial agents, although specific activities depend on the structural configurations and substituent effects (Davies & Pearson, 1981).
Novel Synthetic Pathways
- Azetidines serve as key intermediates in novel synthetic pathways for producing a variety of structurally diverse compounds. For example, the synthesis of polyhydroxylated azetidine iminosugars from D-glucose demonstrates the utility of azetidine derivatives in accessing new types of iminosugars with potential glycosidase inhibitory activity, which is relevant for therapeutic applications (Lawande et al., 2015).
Wirkmechanismus
Target of Action
Azetidines, a class of compounds to which 3-azido-1-(4-(methylthio)benzyl)azetidine belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Azetidines are known to exhibit unique reactivity due to their ring strain, which can be leveraged for bond functionalization . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Azetidines are known to be valuable compounds in pharmaceutical and agrochemical research , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the unique reactivity of azetidines , it is plausible that this compound could induce significant molecular and cellular changes upon interaction with its targets.
Biochemische Analyse
Biochemical Properties
3-Azido-1-(4-(methylthio)benzyl)azetidine plays a crucial role in various biochemical reactions due to its unique structure. The azido group is known for its ability to participate in click chemistry reactions, which are widely used in bioconjugation and drug development. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can lead to oxidative stress, which affects gene expression and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby impacting cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The azido group can undergo reduction to form amines, which can then interact with various biomolecules. Additionally, the methylthio group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins and enzymes. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. The binding interactions of this compound with biomolecules are critical for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound can undergo degradation, leading to the formation of various metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been noted, where a certain dosage level leads to a marked increase in adverse effects. These toxic effects include liver and kidney damage, as well as alterations in blood biochemistry. It is crucial to determine the optimal dosage to minimize toxicity while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is essential for the enzymatic reactions involving this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific tissues. The distribution pattern is influenced by factors such as lipophilicity and molecular size. Understanding the transport mechanisms is crucial for optimizing the delivery of this compound to target tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these organelles can influence the biochemical pathways and interactions of this compound, thereby affecting its overall activity .
Eigenschaften
IUPAC Name |
3-azido-1-[(4-methylsulfanylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQJSKWYAZIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


